MOTS-c (human)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mitochondrial open reading frame of the 12S ribosomal ribonucleic acid type-c (MOTS-c) is a peptide encoded by mitochondrial deoxyribonucleic acid. It plays a crucial role in regulating metabolic processes, including glucose metabolism and insulin sensitivity. MOTS-c is upregulated in response to stress and exercise, making it a significant player in metabolic health and aging .

准备方法

Synthetic Routes and Reaction Conditions

MOTS-c can be synthesized using solid-phase peptide synthesis, a method commonly employed for peptide production. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Industrial Production Methods

Industrial production of MOTS-c involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The peptide is then lyophilized to obtain a stable powder form suitable for research and therapeutic applications .

化学反应分析

Types of Reactions

MOTS-c primarily undergoes interactions rather than traditional chemical reactions. It interacts with various cellular components, influencing metabolic pathways. For instance, it activates the AMP-activated protein kinase pathway, enhancing glucose uptake and lipid metabolism .

Common Reagents and Conditions

The interactions of MOTS-c with cellular components do not typically require external reagents. in experimental settings, reagents like adenosine monophosphate-activated protein kinase activators may be used to study its effects .

Major Products Formed

The primary outcome of MOTS-c interactions is the modulation of metabolic processes, leading to improved insulin sensitivity, reduced inflammation, and enhanced mitochondrial function .

科学研究应用

MOTS-c has a wide range of scientific research applications:

Chemistry: Studying the peptide’s structure and interactions with other molecules.

Biology: Investigating its role in cellular metabolism and stress responses.

Medicine: Exploring its potential in treating metabolic disorders, such as diabetes and obesity, and its anti-aging properties.

Industry: Developing therapeutic peptides and supplements aimed at improving metabolic health

作用机制

MOTS-c exerts its effects by translocating to the nucleus under stress conditions, where it regulates the expression of genes involved in metabolic adaptation. It primarily acts through the folate-5-aminoimidazole-4-carboxamide ribonucleotide-adenosine monophosphate-activated protein kinase pathway, influencing energy metabolism, insulin resistance, and inflammatory responses .

相似化合物的比较

Similar Compounds

Humanin: Another mitochondrial-derived peptide involved in cellular protection and metabolic regulation.

Small humanin-like peptides (SHLP1-6): Peptides with similar functions in promoting cell viability and reducing apoptosis.

Uniqueness of MOTS-c

MOTS-c is unique due to its specific role in regulating glucose metabolism and its upregulation in response to exercise. Unlike other mitochondrial-derived peptides, MOTS-c has a distinct mechanism involving the folate-5-aminoimidazole-4-carboxamide ribonucleotide-adenosine monophosphate-activated protein kinase pathway, making it a promising target for metabolic health interventions .

属性

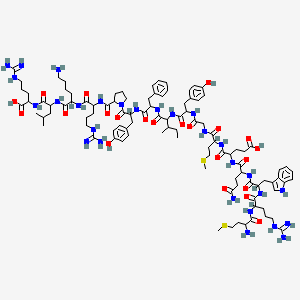

IUPAC Name |

4-[[5-amino-2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H152N28O22S2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTHCOXVWRKRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H152N28O22S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2174.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[8-benzoyl-2-[(E)-1,2-diacetyloxyhex-3-enyl]-8-methoxy-3-methyl-4,6-dioxo-1-oxa-7-azaspiro[4.4]non-2-en-9-yl] acetate](/img/structure/B8257864.png)

![19-Hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8(13),9,11,20-pentaen-22-one](/img/structure/B8257886.png)

![4-[5-Hydroxy-5-methyl-2-(6-methylhepta-1,5-dien-2-yl)cyclohexyl]-5-methylbenzene-1,3-diol](/img/structure/B8257887.png)

![12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,12-diol](/img/structure/B8257893.png)

![methyl 3-[14-[(E)-7-acetyloxy-6-methylhept-5-en-2-yl]-11,15-dimethyl-5-methylidene-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate](/img/structure/B8257927.png)

![Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester](/img/structure/B8257929.png)